1-{Bicyclo[1.1.1]pentane-1-sulfonyl}-3-bromobicyclo[1.1.1]pentane
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Overview
Description
1-{Bicyclo[1.1.1]pentane-1-sulfonyl}-3-bromobicyclo[1.1.1]pentane is a compound that belongs to the family of bicyclo[1.1.1]pentane derivatives. These compounds are known for their unique three-dimensional structures, which make them valuable in various fields such as materials science, drug discovery, and organic synthesis . The compound features a sulfonyl group and a bromine atom attached to the bicyclo[1.1.1]pentane framework, which imparts distinct chemical properties and reactivity.
Preparation Methods
The synthesis of 1-{Bicyclo[1.1.1]pentane-1-sulfonyl}-3-bromobicyclo[1.1.1]pentane typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the radical addition of sulfonyl and bromine groups to the bicyclo[1.1.1]pentane framework . This can be achieved through the use of radical initiators and appropriate sulfonyl and bromine sources under controlled conditions. Industrial production methods may involve scalable flow reactions that utilize light or other energy sources to drive the radical reactions efficiently .
Chemical Reactions Analysis
1-{Bicyclo[1.1.1]pentane-1-sulfonyl}-3-bromobicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions, leading to a variety of functionalized derivatives.
Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Radical Reactions: The compound can undergo radical reactions, which are facilitated by the strained nature of the bicyclo[1.1.1]pentane core.
Common reagents used in these reactions include radical initiators, nucleophiles, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Scientific Research Applications
1-{Bicyclo[1.1.1]pentane-1-sulfonyl}-3-bromobicyclo[1.1.1]pentane has several scientific research applications:
Biology and Medicine: The compound’s unique structure makes it a valuable bioisostere in drug discovery, potentially improving the pharmacokinetic properties of drug candidates.
Materials Science: It is used in the development of new materials with specific properties, such as increased stability and rigidity.
Mechanism of Action
The mechanism of action of 1-{Bicyclo[1.1.1]pentane-1-sulfonyl}-3-bromobicyclo[1.1.1]pentane involves its interaction with molecular targets through its sulfonyl and bromine groups. The sulfonyl group can form strong interactions with various biological targets, while the bromine atom can participate in halogen bonding . These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
1-{Bicyclo[1.1.1]pentane-1-sulfonyl}-3-bromobicyclo[1.1.1]pentane can be compared with other bicyclo[1.1.1]pentane derivatives, such as:
1-{Bicyclo[1.1.1]pentane-1-sulfonyl}-3-chlorobicyclo[1.1.1]pentane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
1-{Bicyclo[1.1.1]pentane-1-sulfonyl}-3-iodobicyclo[1.1.1]pentane: Contains an iodine atom, which can participate in different types of chemical reactions compared to bromine.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13BrO2S |
---|---|
Molecular Weight |
277.18 g/mol |
IUPAC Name |
1-(1-bicyclo[1.1.1]pentanylsulfonyl)-3-bromobicyclo[1.1.1]pentane |
InChI |
InChI=1S/C10H13BrO2S/c11-8-4-10(5-8,6-8)14(12,13)9-1-7(2-9)3-9/h7H,1-6H2 |
InChI Key |
KTFJZOVCRMSGIX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC1(C2)S(=O)(=O)C34CC(C3)(C4)Br |
Origin of Product |
United States |
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